![molecular formula C23H20FN5O2 B2950447 N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea CAS No. 1251680-52-0](/img/structure/B2950447.png)
N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea
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Overview
Description
N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with arthritis. It is a derivative of salicylic acid and has been used for several decades in the treatment of various inflammatory conditions. In recent years, there has been a growing interest in the scientific research application of Diflunisal due to its potential therapeutic effects in various diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways these compounds might affect. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea in lab experiments is that it is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of COX inhibition. However, one limitation is that it may have off-target effects that could confound the results of experiments.
Future Directions
There are several potential future directions for research on N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea. One area of interest is its potential use in the treatment of Alzheimer's disease, where it may have a disease-modifying effect by reducing the formation of amyloid beta plaques. Another area of interest is its potential use in combination with chemotherapy for the treatment of cancer, where it may enhance the effectiveness of chemotherapy and reduce the risk of resistance. Additionally, there is ongoing research on the use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methods
N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea is synthesized by reacting 2,5-difluorobenzoic acid with 4-(2,5-dimethylphenyl)-1,3-oxazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with phenyl isocyanate to form the final product.
Scientific Research Applications
N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea has been studied extensively for its potential therapeutic effects in various diseases, including Alzheimer's disease, cancer, and cystic fibrosis. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid beta plaques, which are believed to be a major contributor to the development and progression of the disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, and to enhance the effectiveness of chemotherapy. In cystic fibrosis, this compound has been shown to improve lung function and reduce inflammation.
Safety and Hazards
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-2-31-20-12-6-3-8-16(20)15-26-23(30)21-22(17-9-7-13-25-14-17)29(28-27-21)19-11-5-4-10-18(19)24/h3-14H,2,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPPALKHVDEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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